molecular formula C21H15N3 B1590726 1,3,5-Tri(pyridin-4-yl)benzene CAS No. 170165-84-1

1,3,5-Tri(pyridin-4-yl)benzene

Cat. No.: B1590726
CAS No.: 170165-84-1
M. Wt: 309.4 g/mol
InChI Key: ZMQLKBAJUGKDDO-UHFFFAOYSA-N
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Description

1,3,5-Tri(pyridin-4-yl)benzene is an organic compound with the molecular formula C21H15N3. It is a symmetrical molecule consisting of a benzene ring substituted with three pyridine rings at the 1, 3, and 5 positions. This compound is known for its unique structural properties and is often used in the field of materials science and coordination chemistry .

Scientific Research Applications

1,3,5-Tri(pyridin-4-yl)benzene has a wide range of applications in scientific research:

Chemistry

Biology

    Biological Probes: Utilized in the development of fluorescent probes for detecting metal ions in biological systems.

Medicine

    Drug Delivery: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with therapeutic agents.

Industry

Future Directions

1,3,5-Tri(pyridin-4-yl)benzene has potential applications in material science and catalytic chemistry . Its use as an electron-transport layer and hole-blocking layer material in organic electronic devices suggests it could play a significant role in the development of future electronic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Tri(pyridin-4-yl)benzene can be synthesized through various methods. One common synthetic route involves the reaction of 1,3,5-tribromobenzene with pyridine in the presence of a palladium catalyst. The reaction typically proceeds through a Suzuki coupling reaction, where the bromine atoms are replaced by pyridine rings .

Reaction Conditions:

    Catalyst: Palladium (Pd)

    Solvent: Tetrahydrofuran (THF)

    Temperature: 80°C

    Time: 24 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

1,3,5-Tri(pyridin-4-yl)benzene undergoes various chemical reactions, including:

Oxidation

    Reagents: Potassium permanganate (KMnO4)

    Conditions: Aqueous solution, room temperature

    Products: Oxidized derivatives of the pyridine rings

Reduction

    Reagents: Sodium borohydride (NaBH4)

    Conditions: Methanol, room temperature

    Products: Reduced derivatives of the pyridine rings

Substitution

    Reagents: Halogenating agents (e.g., N-bromosuccinimide)

    Conditions: Organic solvent, elevated temperature

    Products: Halogenated derivatives of the benzene ring

Comparison with Similar Compounds

1,3,5-Tri(pyridin-4-yl)benzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its symmetrical structure and the specific positioning of the pyridine rings, which contribute to its stability and versatility in forming coordination complexes .

Properties

IUPAC Name

4-(3,5-dipyridin-4-ylphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3/c1-7-22-8-2-16(1)19-13-20(17-3-9-23-10-4-17)15-21(14-19)18-5-11-24-12-6-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQLKBAJUGKDDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC(=CC(=C2)C3=CC=NC=C3)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50514384
Record name 4,4',4''-(Benzene-1,3,5-triyl)tripyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170165-84-1
Record name 4,4',4''-(Benzene-1,3,5-triyl)tripyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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